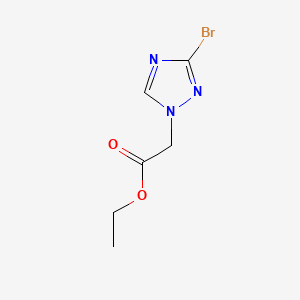

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound that contains a triazole ring substituted with a bromine atom. This compound is often used as a building block in organic synthesis due to its versatile reactivity and ability to form various derivatives .

Mechanism of Action

Target of Action

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate, also known as ethyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate, is a derivative of 1,2,4-triazole1,2,4-triazole derivatives are known to act as ligands for transition metals, forming coordination complexes .

Mode of Action

1,2,4-triazole derivatives are known to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters . This suggests that the compound may interact with its targets by accepting and transferring acyl groups.

Biochemical Pathways

1,2,4-triazole derivatives have been reported to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

1,2,4-triazole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may have a broad range of molecular and cellular effects.

Action Environment

It is known that the compound should be stored under inert gas (nitrogen or argon) at 2–8 °c , indicating that temperature and atmospheric conditions may affect its stability.

Biochemical Analysis

Cellular Effects

While specific cellular effects of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate are not yet fully known, related 1,2,4-triazole derivatives have shown cytotoxic activities against various human cancer cell lines . This suggests that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Molecular docking studies on related 1,2,4-triazole derivatives suggest that these compounds may interact with the binding pocket of certain enzymes, potentially influencing enzyme activity and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of ethyl bromoacetate with 3-amino-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Coupling Reactions: Palladium-catalyzed coupling reactions often use reagents like aryl or alkyl halides in the presence of a palladium catalyst and a base.

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

3-Bromo-1H-1,2,4-triazole: Similar in structure but lacks the ethyl acetate group.

Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate: Similar but without the bromine substitution.

1H-1,2,4-Triazole-1-acetic acid, 3-bromo-, ethyl ester: Another name for the same compound.

Uniqueness

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is unique due to the presence of both the bromine atom and the ethyl acetate group, which confer distinct reactivity and biological properties. The combination of these functional groups allows for versatile applications in various fields .

Biological Activity

Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetate is a heterocyclic compound that belongs to the triazole family, characterized by a five-membered ring containing three nitrogen atoms. Its structure includes a bromine substituent, which significantly enhances its biological activity. This article explores the compound's biological properties, including its antimicrobial and antifungal activities, mechanisms of action, and potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₇BrN₃O₂. The presence of the bromine atom at the 3-position of the triazole ring contributes to its lipophilicity and membrane permeability, which are critical for its biological efficacy.

Antifungal Properties

Triazole compounds are well-known for their antifungal activity. This compound has shown significant antifungal effects against various fungal strains. The mechanism involves inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes .

Table 1: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 50 µg/mL | |

| Aspergillus niger | 30 µg/mL | |

| Cryptococcus neoformans | 40 µg/mL |

Antimicrobial Effects

In addition to antifungal activity, this compound exhibits broad-spectrum antimicrobial properties. It has been tested against various bacterial strains with promising results.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 µg/mL | |

| Escherichia coli | 20 µg/mL | |

| Pseudomonas aeruginosa | 35 µg/mL |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in microbial cells. It acts as a ligand for transition metals and can form coordination complexes that disrupt essential biochemical pathways.

Molecular Docking Studies

Molecular docking studies have indicated that this compound may bind effectively to the active sites of key enzymes involved in fungal and bacterial metabolism. These interactions can lead to inhibition of enzyme activity and subsequent cell death .

Case Studies

Case Study 1: Antifungal Efficacy Against Candida Species

A study investigated the efficacy of this compound against various Candida species. Results showed that the compound effectively inhibited growth at concentrations lower than those required for traditional antifungal agents like fluconazole. This suggests potential for use in treating resistant strains .

Case Study 2: Antimicrobial Activity Against Multidrug-resistant Bacteria

Another study focused on multidrug-resistant strains of Staphylococcus aureus. This compound demonstrated significant antimicrobial activity with MIC values comparable to leading antibiotics. This highlights its potential as a candidate for developing new antimicrobial therapies.

Properties

IUPAC Name |

ethyl 2-(3-bromo-1,2,4-triazol-1-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c1-2-12-5(11)3-10-4-8-6(7)9-10/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBUXBPCBEQVRST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.